2-Methyl-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Methyl-5-(trifluoromethyl)benzoic acid, commonly referred to as 2M5T, is a compound with a wide range of applications in the field of organic chemistry and biochemistry. It is a white solid, soluble in most organic solvents and has a melting point of 121-123°C. It is known to have a wide range of uses in the synthesis of organic compounds, as a reagent in biochemical and physiological studies, and as an analytical tool.
Scientific Research Applications
Metabolic Studies : 2-Methyl-5-(trifluoromethyl)benzoic acid, as part of a broader group of substituted benzoic acids, has been studied for its metabolism in rats, providing insights into glucuronidation and glycine conjugation reactions which are critical for understanding drug metabolism and designing new pharmaceuticals (Ghauri et al., 1992).
EP1 Receptor Antagonists : This compound has been used in the synthesis of EP1 receptor selective antagonists. Such antagonists have potential therapeutic applications in treating various conditions, including inflammation and pain (Naganawa et al., 2006).
Metabolite Identification : Studies have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite of certain compounds, suggesting its role in biological processes and potential as a target for drug development (Swain et al., 1997).
Labeling with Hydrogen Isotopes : The compound has been used in the preparation of labeled compounds with hydrogen isotopes, which are crucial for tracing and understanding biochemical pathways (Shevchenko et al., 2014).
Inducing Stress Tolerance in Plants : Benzoic acid derivatives, including this compound, have been evaluated for their role in inducing multiple stress tolerance in plants, which is vital for agricultural productivity and understanding plant physiology (Senaratna et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5-(trifluoromethyl)benzoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often plays a crucial role in their biological activity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we can expect to gain more insight into these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how this compound interacts with its targets and exerts its effects.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
Benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
It is known that 3,5-bis(trifluoromethyl)benzoic acid, a similar compound, is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJUSBSLJXOSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379596 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13055-63-5 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13055-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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